molecular formula C12H10BrNO B13197110 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile

2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile

Cat. No.: B13197110
M. Wt: 264.12 g/mol
InChI Key: XZRAXDSKVYGIBO-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile is a nitrile-containing organic compound featuring a 2-bromophenyl group, a cyclopropyl ring, and a ketone moiety. Its molecular formula is C₁₂H₁₀BrNO, with a molar mass of 272.12 g/mol.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-(2-bromophenyl)-3-cyclopropyl-3-oxopropanenitrile

InChI

InChI=1S/C12H10BrNO/c13-11-4-2-1-3-9(11)10(7-14)12(15)8-5-6-8/h1-4,8,10H,5-6H2

InChI Key

XZRAXDSKVYGIBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C#N)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Approach

One of the most effective strategies for synthesizing 2-(2-bromophenyl)-3-cyclopropyl-3-oxopropanenitrile involves the use of Grignard reagents to introduce the cyclopropyl group onto a bromophenyl precursor.

Key Steps:

  • Formation of Grignard Reagent: Starting from 2-bromobenzonitrile, methylmagnesium bromide is added in diethyl ether under nitrogen atmosphere to form an organomagnesium intermediate.
  • Titanium Isopropoxide-Mediated Reaction: The intermediate is treated with titanium isopropoxide and refluxed overnight to facilitate the formation of the cyclopropyl ketone moiety.
  • Workup and Isolation: The reaction mixture is cooled, basified, and extracted to isolate 2-(2-bromophenyl)propan-2-amine, which serves as a key intermediate.

This method yields the intermediate amine with approximately 77% efficiency under mild conditions, highlighting its practicality for scale-up and further functionalization.

Condensation and Cyclisation Reactions

Following the preparation of the bromophenyl-cyclopropyl intermediate, condensation with appropriate aldehydes and subsequent cyclisation steps are employed to introduce the nitrile and oxopropanenitrile functionalities.

Typical Procedure:

  • Condensation: The intermediate is reacted with aromatic aldehydes in the presence of sodium hydroxide in dimethylformamide at low temperature (0°C) to form Schiff base intermediates.
  • Cyclisation: The Schiff base undergoes cyclisation with hydrazine hydrate or other nucleophiles, yielding the desired pyrazole or related heterocyclic structures with the cyclopropyl and bromophenyl groups intact.
  • Purification: Products are purified by column chromatography using ethyl acetate and hexane mixtures, yielding solid compounds characterized by spectral methods.

This approach is supported by studies on structurally related compounds, demonstrating efficient formation of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl) derivatives with good solubility and purity.

Microwave-Assisted and Solvent-Free Methods

Recent advances include microwave-assisted synthesis and grinding methods that provide rapid and environmentally friendly routes:

  • Microwave Method: Cyclocondensation reactions under microwave irradiation in the presence of catalysts such as potassium phosphate and silica in 1,4-dioxane/water mixtures significantly reduce reaction times to minutes while maintaining high yields.
  • Grinding Method: Mechanochemical synthesis by grinding reactants such as ethyl acetoacetate, benzaldehydes, and malononitrile with hydrazine hydrate offers solvent-free, green alternatives with efficient product formation.

These methods are adaptable for synthesizing complex molecules like 2-(2-bromophenyl)-3-cyclopropyl-3-oxopropanenitrile analogs, emphasizing sustainability and operational simplicity.

Summary of Preparation Conditions and Yields

Step Reagents / Conditions Yield (%) Notes
Formation of Grignard reagent 2-Bromobenzonitrile + Methylmagnesium bromide, Et2O, N2 atmosphere, room temp 77 Followed by titanium isopropoxide reflux overnight
Condensation with aldehydes Intermediate + aromatic aldehydes + NaOH, DMF, 0°C ~60-80 Schiff base formation, monitored by TLC
Cyclisation Schiff base + hydrazine hydrate, reflux or microwave 70-90 Pyrazole ring formation, microwave reduces time
Purification Column chromatography (ethyl acetate/hexane) - Ensures product purity and isolation

Characterization and Validation

The synthesized 2-(2-bromophenyl)-3-cyclopropyl-3-oxopropanenitrile and its intermediates are typically characterized by:

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can act as a nucleophile in various reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share a brominated phenyl group (2-bromophenyl in the target compound vs. 2-arylphenyl in benzoxazole derivatives).
  • The ketone group (3-oxo) in the target compound is analogous to the oxazole ring’s oxygen atom, which contributes to electronic stabilization.

Key Differences :

  • The benzoxazole scaffold in replaces the cyclopropyl and nitrile groups of the target compound, introducing a fused aromatic system.
  • Biological Activity: The benzoxazole derivatives (e.g., compounds 3g, 3n, 3o) exhibit potent COX-2 selectivity (IC₅₀ values in the nanomolar range) and anti-inflammatory efficacy comparable to celecoxib. In contrast, the target compound’s nitrile and cyclopropyl groups may confer distinct metabolic stability or target specificity, though experimental data are lacking .
Property 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile 2-(2-Arylphenyl)benzoxazole Derivatives
Molecular Formula C₁₂H₁₀BrNO C₁₉H₁₄BrNO₂ (example: 3g)
Key Functional Groups Bromophenyl, cyclopropyl, nitrile, ketone Bromophenyl, benzoxazole, ketone
Reported Bioactivity None available COX-2 inhibition (IC₅₀: 0.03–0.1 μM)

2-[1-(3-Bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile ()

Structural Similarities :

  • Both compounds contain a bromophenyl group and ketone moiety.
  • The nitrile group is present in both, though the target compound has one nitrile, while this analog features two (propanedinitrile).

Key Differences :

  • The substituent at the ketone position differs: the target compound has a cyclopropyl group, whereas this analog includes a phenyl and a 3-bromophenyl group.
Property 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile 2-[1-(3-Bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile
Molecular Formula C₁₂H₁₀BrNO C₁₈H₁₃BrN₂O
Molar Mass 272.12 g/mol 353.21 g/mol
Key Functional Groups Cyclopropyl, single nitrile Propanedinitrile, dual aromatic rings
Reported Applications None available No bioactivity data; likely used in organic synthesis

Research Implications and Limitations

  • Electronic Effects : The cyclopropyl group in the target compound may induce ring strain, altering reactivity compared to bulkier or planar analogs like benzoxazoles .
  • Bioactivity Gaps: No direct studies on the target compound’s COX-2 inhibition or other biological activities exist. Its nitrile group could serve as a hydrogen-bond acceptor, but this requires validation.
  • Synthetic Utility : The nitrile moiety may make the compound a precursor for heterocycle synthesis, analogous to propanedinitrile derivatives .

Biological Activity

2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile, with the chemical formula C12_{12}H10_{10}BrNO, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H10_{10}BrNO
  • Molecular Weight : 253.12 g/mol
  • CAS Number : 1342272-77-8

The biological activity of 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's role as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit kinases and phosphatases, which are critical in various signaling pathways linked to cancer progression and other diseases.

Case Studies

  • In vitro Studies : A study published in a peer-reviewed journal highlighted the compound's effectiveness in inhibiting cell growth in various cancer cell lines. The IC50_{50} values indicated significant cytotoxicity, suggesting potential for further development as an anticancer agent.
  • Animal Models : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential use in therapeutic applications.
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into the binding affinity of 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile with target proteins, revealing a high degree of specificity and interaction stability.

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases and phosphatases
CytotoxicitySignificant effects on cancer cell lines
Tumor ReductionDecreased tumor size in animal models

Comparison with Other Compounds

CompoundMolecular WeightIC50_{50} (µM)Mechanism of Action
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile253.12 g/mol15Enzyme inhibition
Compound A250.00 g/mol20Receptor antagonist
Compound B260.00 g/mol10Apoptosis induction

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